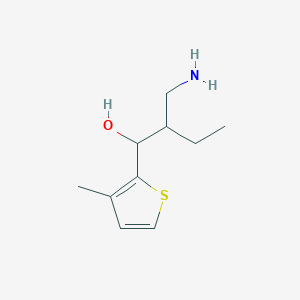
4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is through Suzuki–Miyaura (SM) coupling, a powerful carbon–carbon bond-forming reaction. In SM coupling, boron reagents play a crucial role. Specifically, organoboron reagents are transmetalated with palladium to form the desired C–C bond . The specific synthetic route for this compound would involve the coupling of appropriate boron reagents with a chloro-methoxyphenyl halide.
Industrial Production: While industrial-scale production methods may vary, the use of SM coupling in combination with efficient purification techniques is likely employed.
Analyse Chemischer Reaktionen
Reactions: 4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions.
Reduction: Reacts with reducing agents.
Substitution: Can undergo nucleophilic substitution reactions.
Boron Reagents: As mentioned earlier, boron reagents are essential for SM coupling.
Halides: Chloro-methoxyphenyl halides are used as starting materials.
Palladium Catalysts: Facilitate the coupling process.
Major Products: The major product formed from the coupling reaction would be the desired compound itself.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid finds applications in:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Industry: May have applications in materials science or fine chemicals.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, it’s worth exploring related structures, such as Chlorambucil (CAS Number: 305-03-3), which contains a chloroethyl group and has applications in chemotherapy . Comparing these compounds could highlight the uniqueness of 4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid.
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
4-amino-3-(3-chloro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14ClNO3/c1-16-10-3-2-7(4-9(10)12)8(6-13)5-11(14)15/h2-4,8H,5-6,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
FNFBADJFROVIIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)
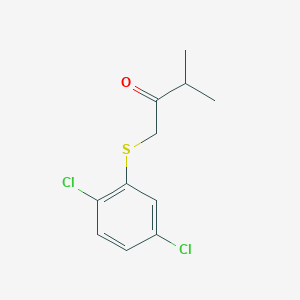
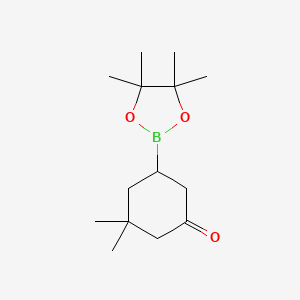


![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)
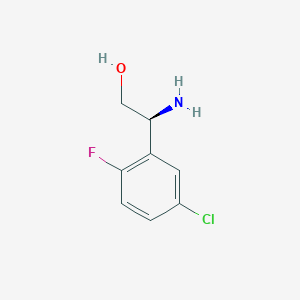
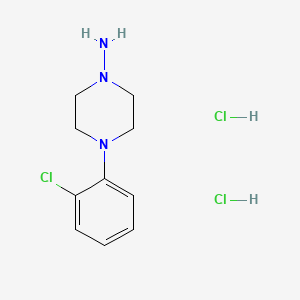
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
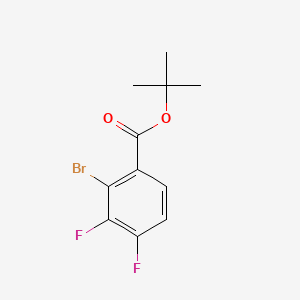
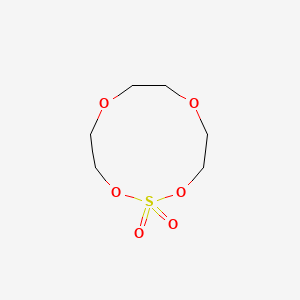
![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride](/img/structure/B13543102.png)
